1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
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Overview
Description
1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring fused to a pyrrole-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate-7-carboxylic acid involves several steps:
Condensation: Dimethylacetone-1,3-dicarboxylate is condensed with ethanolamine to yield methyl 3-(methoxycarbonylmethyl)-3-(2-hydroxyethylamino)acrylate.
Cyclization: This intermediate is cyclized with bromoacetaldehyde diethylacetal to form methyl 1-(2-hydroxyethyl)-3-methoxycarbonylpyrrol-2-acetate.
Acylation: The product is acylated with methanesulfonyl chloride and triethylamine in dichloromethane to yield the corresponding mesylate.
Conversion: Treatment with methyl iodide in refluxing acetonitrile converts the mesylate into methyl 1-(2-iodoethyl)-3-methoxycarbonylpyrrole-2-acetate.
Cyclization: The cyclization of this compound with sodium hydride in dimethylformamide yields dimethyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylate.
Hydrolysis: Hydrolysis with potassium hydroxide in refluxing methanol-water mixture produces the corresponding diacid.
Esterification: Partial esterification with isopropanol and hydrochloric acid gives isopropyl 1,2-dihydro-3H-7-carboxypyrrolo[1,2-a]pyrrole-1-carboxylate.
Decarboxylation: Heating at 270°C results in decarboxylation to form isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate.
Chemical Reactions Analysis
Types of Reactions
1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Ketorolac: A nonsteroidal anti-inflammatory drug with a similar pyrrole structure.
Pyrrolopyrazine Derivatives: Compounds with similar fused ring systems used in medicinal chemistry
Uniqueness
1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylate and ester functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
7-propan-2-yloxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)17-12(16)9-4-6-13-5-3-8(10(9)13)11(14)15/h3,5,7,9H,4,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHJZNYIGLNCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCN2C1=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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